molecular formula C14H12N4O2S2 B11018253 N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide

N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide

Cat. No.: B11018253
M. Wt: 332.4 g/mol
InChI Key: WGTQOVSZLNZXOH-UHFFFAOYSA-N
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Description

N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide is a complex heterocyclic compound that features a unique fusion of thiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to achieve high yields and rapid separation of the product. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound in a relatively short time .

Chemical Reactions Analysis

Types of Reactions

N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogen-containing compounds, thiourea, and various secondary amines. The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine .

Major Products

The major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidine derivatives, which have been shown to possess significant biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, which contributes to its anticancer activity . Additionally, it may interact with other molecular targets involved in inflammatory and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide is unique due to its specific fusion of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12N4O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-12-oxo-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-11-carboxamide

InChI

InChI=1S/C14H12N4O2S2/c1-7-5-15-13(21-7)17-11(19)8-6-16-14-18(12(8)20)9-3-2-4-10(9)22-14/h5-6H,2-4H2,1H3,(H,15,17,19)

InChI Key

WGTQOVSZLNZXOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CN=C3N(C2=O)C4=C(S3)CCC4

Origin of Product

United States

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